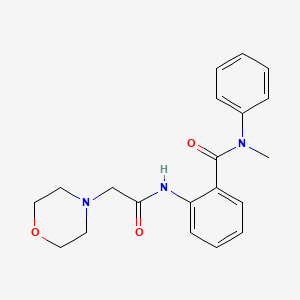
Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a phenyl group, a morpholinoacetamido group, and an N-methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an amine derivative under acidic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Addition of the Morpholinoacetamido Group: The morpholinoacetamido group is added via a nucleophilic substitution reaction, where morpholine reacts with an acyl chloride derivative.
N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or amides.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- Benzamide, N-methyl-2-(2-piperidinoacetamido)-N-phenyl-
- Benzamide, N-methyl-2-(2-pyrrolidinoacetamido)-N-phenyl-
- Benzamide, N-methyl-2-(2-piperazinoacetamido)-N-phenyl-
Comparison: Benzamide, N-methyl-2-(2-morpholinoacetamido)-N-phenyl- is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. Compared to its analogs with piperidino, pyrrolidino, or piperazino groups, the morpholino derivative may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in medicinal chemistry and pharmaceuticals.
Eigenschaften
CAS-Nummer |
55707-68-1 |
|---|---|
Molekularformel |
C20H23N3O3 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-methyl-2-[(2-morpholin-4-ylacetyl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C20H23N3O3/c1-22(16-7-3-2-4-8-16)20(25)17-9-5-6-10-18(17)21-19(24)15-23-11-13-26-14-12-23/h2-10H,11-15H2,1H3,(H,21,24) |
InChI-Schlüssel |
RMAAHPVCLURWMW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


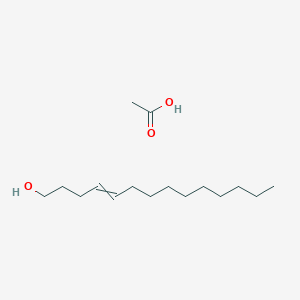
sulfanium bromide](/img/structure/B14632837.png)
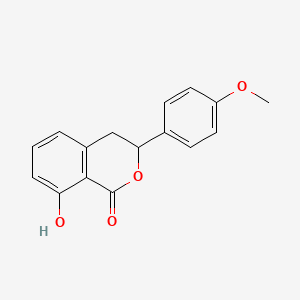

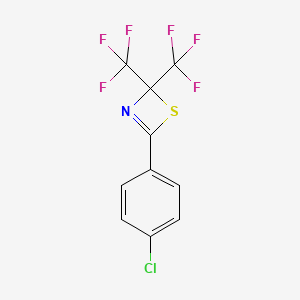


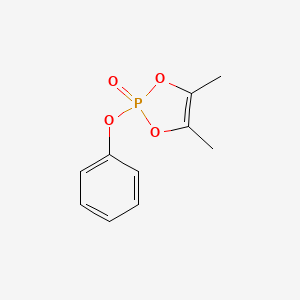
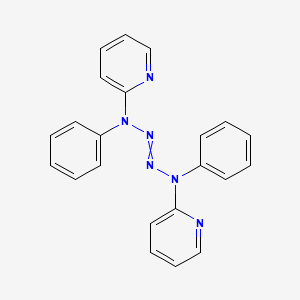

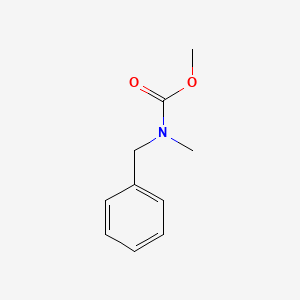
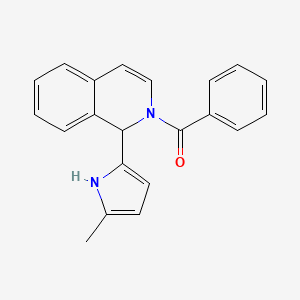
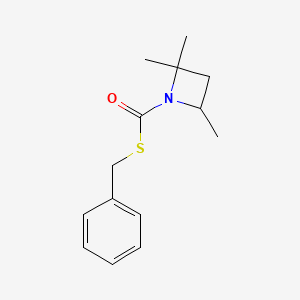
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
